molecular formula C21H12F3NO4 B11153528 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate

Cat. No.: B11153528
M. Wt: 399.3 g/mol
InChI Key: IJDRTTUETWSOIG-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate is a complex organic compound that features a trifluorophenyl group, a benzoxazole ring, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate typically involves multiple steps. One common route starts with the preparation of the benzoxazole ring, followed by the introduction of the trifluorophenyl group and the methoxybenzoate moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate involves its interaction with molecular targets and pathways within biological systems. The trifluorophenyl group and benzoxazole ring are known to interact with specific enzymes and receptors, potentially leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 2-methoxybenzoate is unique due to its specific combination of functional groups and structural features. The presence of the trifluorophenyl group, benzoxazole ring, and methoxybenzoate moiety imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H12F3NO4

Molecular Weight

399.3 g/mol

IUPAC Name

[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] 2-methoxybenzoate

InChI

InChI=1S/C21H12F3NO4/c1-27-17-5-3-2-4-14(17)21(26)28-12-6-7-13-18(10-12)29-25-20(13)11-8-15(22)19(24)16(23)9-11/h2-10H,1H3

InChI Key

IJDRTTUETWSOIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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